molecular formula C19H18FN3O3S B11081150 2-[(4-Fluorophenyl)imino]-N~6~-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

2-[(4-Fluorophenyl)imino]-N~6~-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11081150
M. Wt: 387.4 g/mol
InChI Key: PSJKNWPBTNWWON-UHFFFAOYSA-N
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Description

    2-[(4-Fluorophenyl)imino]-N~6~-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide: is a complex organic compound with a thiazinane ring system. Let’s break down its structure:

  • This compound’s structural complexity suggests potential biological activity and applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

  • Mechanism of Action

    • Unfortunately, specific information on the mechanism of action for this compound is not readily available.
    • Researchers would need to study its interactions with biological targets (e.g., proteins, nucleic acids) to understand its effects.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s potential lies in its unexplored territory. Researchers can uncover its secrets through further investigation and experimentation.

    Properties

    Molecular Formula

    C19H18FN3O3S

    Molecular Weight

    387.4 g/mol

    IUPAC Name

    2-(4-fluorophenyl)imino-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

    InChI

    InChI=1S/C19H18FN3O3S/c1-23-17(24)11-16(18(25)21-13-7-9-15(26-2)10-8-13)27-19(23)22-14-5-3-12(20)4-6-14/h3-10,16H,11H2,1-2H3,(H,21,25)

    InChI Key

    PSJKNWPBTNWWON-UHFFFAOYSA-N

    Canonical SMILES

    CN1C(=O)CC(SC1=NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC

    Origin of Product

    United States

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